molecular formula C13H15NO3 B6664550 2-[3-(Cyclopropylamino)-3-oxopropyl]benzoic acid

2-[3-(Cyclopropylamino)-3-oxopropyl]benzoic acid

Cat. No.: B6664550
M. Wt: 233.26 g/mol
InChI Key: AMKZFQJDFJTANS-UHFFFAOYSA-N
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Description

2-[3-(Cyclopropylamino)-3-oxopropyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a cyclopropylamino group and an oxopropyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclopropylamino)-3-oxopropyl]benzoic acid typically involves the following steps:

    Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate precursor, such as an acyl chloride or an ester, under controlled conditions.

    Attachment of the Oxopropyl Group: The oxopropyl group can be introduced through a series of reactions involving the use of reagents like acylating agents or through the oxidation of a corresponding alcohol.

    Coupling with Benzoic Acid: The final step involves coupling the cyclopropylamino and oxopropyl groups with benzoic acid. This can be done using coupling reagents such as carbodiimides or through esterification followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclopropylamino)-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to an alcohol or the cyclopropylamino group to a primary amine.

    Substitution: The aromatic ring of the benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of nitro, halo, or sulfonic acid derivatives.

Scientific Research Applications

2-[3-(Cyclopropylamino)-3-oxopropyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropylamino)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxopropyl group may also play a role in binding to active sites or interacting with other biomolecules. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Cyclopropylamino)-2-oxoethoxy]benzoic acid
  • 2-[3-(Cyclopropylamino)-3-oxopropyl]benzoic acid derivatives

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(cyclopropylamino)-3-oxopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(14-10-6-7-10)8-5-9-3-1-2-4-11(9)13(16)17/h1-4,10H,5-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKZFQJDFJTANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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